molecular formula C27H33BrN2O4 B11638869 5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11638869
M. Wt: 529.5 g/mol
InChI Key: FKSWVQMCWRAWQI-WJTDDFOZSA-N
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Description

The compound 5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its structure features multiple functional groups, including a bromophenyl group, a diethylaminoethyl chain, a hydroxy group, and a propoxyphenyl carbonyl group, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted acetoacetate and an amine under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a halogenation reaction, where a phenyl ring is brominated using reagents like bromine or N-bromosuccinimide (NBS).

    Attachment of the Diethylaminoethyl Chain: This can be done through an alkylation reaction, where the pyrrol-2-one core is reacted with a diethylaminoethyl halide in the presence of a base.

    Addition of the Hydroxy Group: This step might involve a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

    Incorporation of the Propoxyphenyl Carbonyl Group: This can be achieved through an esterification or acylation reaction, where the hydroxy group is reacted with a propoxyphenyl carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

    Esterification: The hydroxy group can react with carboxylic acids or their derivatives to form esters.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Esterification: Carboxylic acids, acid chlorides, or anhydrides in the presence of catalysts like sulfuric acid or pyridine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from alcohols.

    Reduction: Formation of alcohols from ketones or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

    Esterification: Formation of esters from alcohols and carboxylic acids.

Scientific Research Applications

5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one: has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions due to its potential interaction with biological receptors.

    Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its therapeutic potential and safety profile.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one: can be compared with similar compounds such as:

  • 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-fluorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-methylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

These compounds share similar core structures but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can significantly affect their chemical reactivity, biological activity, and physical properties, making each compound unique in its applications and effects.

Properties

Molecular Formula

C27H33BrN2O4

Molecular Weight

529.5 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H33BrN2O4/c1-5-16-34-22-13-10-20(17-18(22)4)25(31)23-24(19-8-11-21(28)12-9-19)30(27(33)26(23)32)15-14-29(6-2)7-3/h8-13,17,24,31H,5-7,14-16H2,1-4H3/b25-23+

InChI Key

FKSWVQMCWRAWQI-WJTDDFOZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)Br)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)Br)O)C

Origin of Product

United States

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